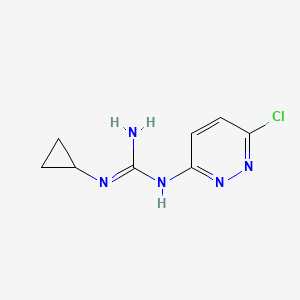![molecular formula C19H19N5OS B10868860 3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868860.png)
3-(4-methoxybenzyl)-N-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The structure of this compound includes a triazole ring fused with a thiadiazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE typically involves the fusion of triazole and thiadiazine moieties. One common synthetic route includes the reaction of 4-methoxybenzylamine with 4-methylphenyl isothiocyanate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazolothiadiazine compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity or modulation of receptor function . This interaction is facilitated by the unique structural features of the triazolothiadiazine scaffold.
Comparison with Similar Compounds
Similar compounds to N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE include other triazolothiadiazines such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but may differ in their pharmacological activities and specific applications. The uniqueness of N-[3-(4-METHOXYBENZYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-6-YL]-N-(4-METHYLPHENYL)AMINE lies in its specific substituents, which confer distinct biological properties and potential therapeutic benefits.
Properties
Molecular Formula |
C19H19N5OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-N-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-imine |
InChI |
InChI=1S/C19H19N5OS/c1-13-3-7-15(8-4-13)20-17-12-26-19-22-21-18(24(19)23-17)11-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
QBLXAQFXBNZGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2CSC3=NN=C(N3N2)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868777.png)
![(4Z)-2-(4-methoxyphenyl)-5-methyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868781.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-3-phenylurea](/img/structure/B10868783.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10868786.png)
![4-{(E)-[(3-acetylphenyl)imino]methyl}-2-phenyl-1,3-oxazol-5-yl acetate](/img/structure/B10868803.png)
![5-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B10868811.png)

![2-{[2-Oxo-2-(quinolin-4-ylamino)ethyl]sulfanyl}benzoic acid](/img/structure/B10868823.png)
![N-[3-(dimethylamino)propyl]-2-(3,3-dimethyl-1-oxo-11-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10868824.png)
![methyl 5-{(2S,3R,4S)-3-hydroxy-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B10868825.png)
![N-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B10868836.png)
![10-acetyl-3-(2-furyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10868845.png)
![ethyl 2-(acetylamino)-6-[(E)-(tert-butylimino)methyl]-7-(phenylsulfanyl)-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B10868851.png)
![ethyl 4-{[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10868853.png)
